molecular formula C15H18F2O3 B1325913 Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate CAS No. 898752-43-7

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate

Cat. No. B1325913
M. Wt: 284.3 g/mol
InChI Key: FUTVHWRETVBWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate is a complex organic compound. Based on its name, it likely contains an ethyl group, a heptanoate group (a seven-carbon chain with a carboxylic acid at the end), and a 3,5-difluorophenyl group (a phenyl group with fluorine atoms at the 3rd and 5th positions) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep reactions involving various reagents and catalysts . For instance, a compound named “1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea” was synthesized from 2-nitroaniline, 3,5-difluoroaniline, and triphosgene in sequential two steps with 92% yield .

Scientific Research Applications

Polymorphic Characterization

  • Polymorphism in Related Compounds : Ethyl compounds structurally related to Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate have been studied for their polymorphic forms, which exhibit similar spectra and diffraction patterns, posing challenges for analytical techniques. Spectroscopic and diffractometric techniques, including Capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), have been used for characterizing these forms (Vogt et al., 2013).

Antiproliferative Activity

  • Antiproliferative Compounds : Derivatives of Ethyl 7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, highlighting their potential in cancer research (Nurieva et al., 2015).

Intermediate Synthesis

  • Intermediate in Cilastatin Synthesis : Ethyl 7-chloro-2-oxoheptanoate, a compound related to Ethyl 7-oxoheptanoate, has been synthesized as an intermediate for cilastatin, a renal dehydropeptidase inhibitor. This synthesis involves several steps, including esterification, cyclization, and alkylation, leading to improvements in yield (Chen Xin-zhi, 2006).

Polymerization Catalysts

  • Catalysts in Polymerization : Titanium complexes bearing difluorophenyl groups, akin to Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate, have been synthesized and investigated as catalysts for ethylene polymerization, demonstrating high catalytic activity and potential for producing linear polyethylenes (Matsugi et al., 2002).

Anticancer Properties

  • Anticancer Activity : Compounds synthesized using ethyl 3-oxo-propanoate, structurally related to Ethyl 7-oxoheptanoate, displayed significant activity against colon cancer and leukemia cell lines, emphasizing their potential in developing new cancer treatments (Abdel‐Aziz et al., 2013).

Antimicrobial Activity

  • Antimicrobial Compounds : The synthesis of certain ethyl 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, structurally similar to Ethyl 7-oxoheptanoate, has shown promising antimicrobial activity against various bacterial and fungal strains (Ghashang et al., 2013).

Photophysical and Photochemical Properties

  • Phthalocyanine Derivatives : Ethyl 7-oxoheptanoate derivatives have been used in synthesizing phthalocyanine complexes, which are investigated for their photophysical and photochemical properties, applicable in fields like photodynamic therapy and solar cells (Kuruca et al., 2018).

properties

IUPAC Name

ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTVHWRETVBWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645587
Record name Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate

CAS RN

898752-43-7
Record name Ethyl 3,5-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.